molecular formula C7H8ClNO2 B018611 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS No. 122307-41-9

4-Chloro-3-methoxy-2-methylpyridine N-oxide

Cat. No. B018611
M. Wt: 173.6 g/mol
InChI Key: TWXMQDRFBLSXFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 4-Chloro-3-methoxy-2-methylpyridine N-oxide involves multiple steps, including the reaction of chloro- and methoxy-substituted pyridine N-oxides with other reagents to form various compounds. For instance, a specific synthesis pathway involves reacting 4-chloro-2,3-dimethylpyridine N-oxide with 3-methoxypropanol and sodium, followed by several steps leading to a compound with up to 98.5% purity, indicating a high-yield and efficient synthesis process (Pan Xiang-jun, 2006).

Molecular Structure Analysis

The molecular structure of 4-chloro-pyridine N-oxides, including those with substituents such as methoxy groups, has been determined using techniques like gas-phase electron diffraction. These studies reveal specific bond lengths and angles, indicating the influence of substituents on the pyridine N-oxide core structure. For example, for 4-chloropyridine N-oxide, structural parameters such as N-O and C-Cl bond lengths provide insights into the electronic and steric effects of the substituents on the molecule's overall geometry (J. F. Chiang & John Song, 1983).

Scientific Research Applications

  • Hydrogen Bonding Studies : It's used for studying hydrogen bonding in complexes of heterocyclic N-oxides with halogenoacetic acids (Dega-Szafran, Grech, Naskręt-Barciszewska, & Szafran, 1973).

  • Synthesis of Pyridazine Derivatives : It plays a role in the synthesis of pyridazine derivatives, which can be derived into aminopyridazines through catalytic reduction (Nakagome, 1963).

  • Chemical Production : The compound is utilized in chemical reactions to produce 3-methyl-5-chloro-6-methoxypyridazine and 6-methoxy-3-pyridazinemethanol acetate (Ogata & Kanō, 1963).

  • Synthesis of Benzimidazole : It's used in the synthesis of 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (Pan Xiang-jun, 2006).

  • Intermediate in Histamine H2-Receptor Antagonist Synthesis : Its synthesis is key in creating SK&F 93574, a potent long-acting histamine H2-receptor antagonist (Adger et al., 1988).

  • Preparation of Pyridyne : It acts as a precursor for 4-methoxy-2,3-pyridyne, prepared via directed-deprotonation or fluoride-induced elimination (Walters & Shay, 1995).

  • Nitration Studies : Used in the nitration of 3-chloro-5-methoxypyridine N-oxide to yield various nitro-pyridine N-oxides (Bissell & Swansiger, 1987).

Safety And Hazards

“4-Chloro-3-methoxy-2-methylpyridine N-oxide” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is non-combustible .

properties

IUPAC Name

4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMQDRFBLSXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408154
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
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Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxy-2-methylpyridine N-oxide

CAS RN

122307-41-9
Record name Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide
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Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
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Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
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Record name 4-chloro-3-methoxy-2-methylpyridine 1-oxide
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Synthesis routes and methods

Procedure details

36.98 g of 4-chloro-3-methoxy-2-methylpyridine (V) was dissolved in 685 ml of acetic acid and 92 ml of hydrogen peroxide water was added thereto and the resulting mixture was heated at 90° C. for 24 hours, and thereafter, the reaction solution was distilled off under reduced pressure. The resulting residue was dissolved in chloroform and washed with saturated sodium bicarbonate solution, and saturated salt water, and thereafter, dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 37.64 g of 4-chloro-3-methoxy-2-methylpyridine N-oxide (VI).
Quantity
36.98 g
Type
reactant
Reaction Step One
Quantity
685 mL
Type
solvent
Reaction Step One
Name
hydrogen peroxide water
Quantity
92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-3-methoxy-2-methylpyridine N-oxide
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Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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